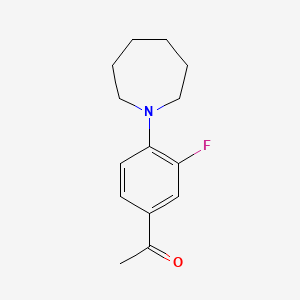
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a fluorophenyl group through an ethanone linker . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The predicted physical and chemical properties of this compound are as follows :Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone and its analogues demonstrate intriguing hydrogen-bonding patterns. These patterns are characterized by intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This aspect is crucial in understanding the molecular structure and interactions within crystal structures (Balderson et al., 2007).
Antimicrobial Activity
There is research indicating the potential antimicrobial activity of compounds synthesized from this compound. This includes the synthesis of novel compounds characterized by NMR and Mass spectra, which were evaluated for their antimicrobial properties (Nagamani et al., 2018).
Synthesis and Application in Chemokine Receptor Antagonism
This compound is utilized in the synthesis of intermediates for chemokine receptor antagonists. This includes its role in the production of enantiomerically pure substances used in the study of chiral recognition and as components in antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).
Molecular Docking Studies
Molecular docking studies using derivatives of this compound have shown that these compounds might exhibit inhibitory activity against specific proteins and act as anti-neoplastic agents. This is crucial for understanding the potential therapeutic applications of these compounds (Mary et al., 2015).
Protein Kinase B Inhibition
Novel azepane derivatives, including those related to this compound, have been evaluated for their inhibition of protein kinase B, which is significant in the development of therapeutic agents (Breitenlechner et al., 2004).
Propriétés
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11(17)12-6-7-14(13(15)10-12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOLWYDSXKUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
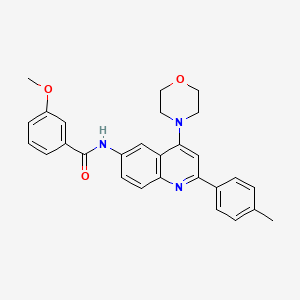
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
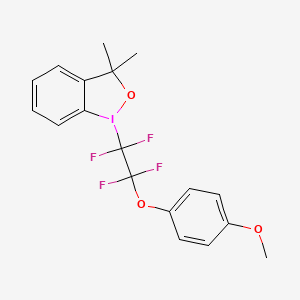
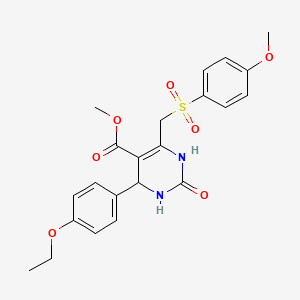
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
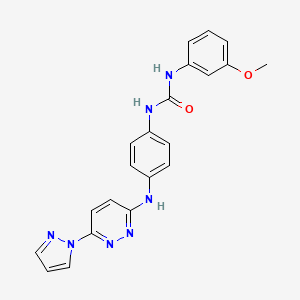
![3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2405045.png)
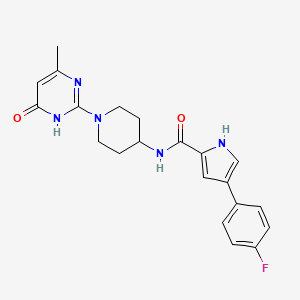
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
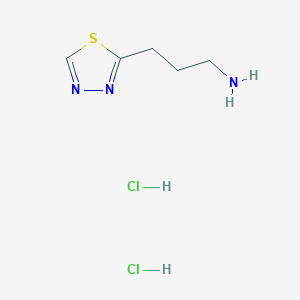
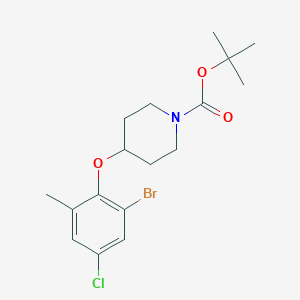
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)
![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)
